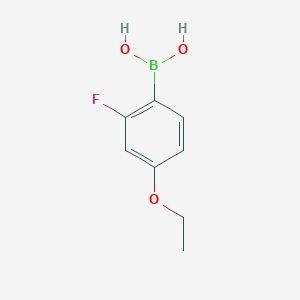

(4-Ethoxy-2-fluorophenyl)boronic acid

Vue d'ensemble

Description

(4-Ethoxy-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-Ethoxy-2-fluorophenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This reaction enables the synthesis of complex organic molecules, making it essential in the development of pharmaceuticals and advanced materials. The compound's ability to act as a boron source allows for the efficient coupling of aryl halides with various nucleophiles.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a series of biologically active compounds through Suzuki coupling. The resulting products exhibited promising activity against specific cancer cell lines, highlighting the compound's utility in drug discovery .

Drug Development

Targeted Therapy for Cancer

The compound serves as a crucial intermediate in the synthesis of targeted therapies for cancer treatment. Its incorporation into drug design has led to the development of novel compounds that selectively inhibit tumor growth.

Case Study: Antiviral Activity

Research has shown that derivatives of this compound exhibit antiviral properties against flaviviruses such as Zika and dengue. The structure-activity relationship studies indicated that modifications on the phenyl ring significantly influenced biological activity, leading to the identification of potent inhibitors .

Bioconjugation

This compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to create targeted delivery systems for drugs. This application is particularly relevant in developing antibody-drug conjugates (ADCs), which enhance therapeutic efficacy while minimizing side effects.

Fluorescent Probes

The compound is also employed in developing fluorescent probes for biological imaging. Its unique photophysical properties enable real-time visualization of cellular processes, aiding researchers in understanding complex biological mechanisms.

Case Study: Cellular Imaging

A study utilized this compound-based fluorescent probes to visualize cancer cell dynamics. The results demonstrated enhanced imaging capabilities compared to traditional methods, underscoring its potential in biomedical research .

Environmental Monitoring

Due to its ability to form stable complexes with environmental pollutants, this compound is valuable in sensor development for detecting harmful substances in water and soil. This application contributes to environmental protection efforts by enabling the monitoring of toxic compounds.

Data Table: Summary of Applications

Mécanisme D'action

The primary mechanism of action for (4-Ethoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in facilitating the transmetalation step.

Comparaison Avec Des Composés Similaires

- 4-Fluorophenylboronic acid

- 2-Fluorophenylboronic acid

- 4-(Ethoxycarbonyl)phenylboronic acid

Comparison: (4-Ethoxy-2-fluorophenyl)boronic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These substituents can influence the electronic properties and reactivity of the compound, making it distinct from other boronic acids. For example, the ethoxy group can donate electron density through resonance, while the fluorine atom can withdraw electron density through inductive effects, leading to unique reactivity patterns in cross-coupling reactions.

Activité Biologique

(4-Ethoxy-2-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that contains an ethoxy and a fluorine substituent. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can modulate the activity of biomolecules. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial resistance by binding to their active sites.

- Protein Binding : It can alter the function of proteins by interacting with their binding sites, potentially affecting signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, compounds with similar boronic structures have demonstrated significant activity against prostate cancer cells (PC-3), with concentrations as low as 0.5 µM showing efficacy in inhibiting cell growth .

Antibacterial Activity

The antibacterial potential of boronic acids has been well-documented. This compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Studies show that these compounds can exhibit strong inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Research has demonstrated that boronic acids can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity was evaluated using various assays, including DPPH and ABTS methods, where significant antioxidant effects were observed .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Strong | Significant |

| 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole | High | Moderate | Moderate |

| 3-Fluoro-2-formyl-4-methoxyphenylboronic acid | High | Strong | High |

Case Studies

- Anticancer Study : A study involving the treatment of PC-3 prostate cancer cells with various concentrations of this compound indicated a dose-dependent reduction in cell viability, particularly at concentrations above 1 µM. The mechanism was linked to apoptosis induction through caspase activation .

- Antibacterial Efficacy : In another study, the compound exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

- Antioxidant Evaluation : Using the DPPH assay, this compound demonstrated a high scavenging capacity comparable to established antioxidants like α-tocopherol .

Propriétés

IUPAC Name |

(4-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBZIEMMNXUXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629662 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-82-4 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.